molecular formula C12H8F3NO2 B6368482 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1111109-18-2

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6368482
CAS RN: 1111109-18-2
M. Wt: 255.19 g/mol
InChI Key: MKYZTGQYWXPSMX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 163.10 g/mol . It has a melting point of 145-149 °C . The density is 1.4±0.1 g/cm3 .

Safety and Hazards

2-Hydroxy-5-(trifluoromethyl)pyridine is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYZTGQYWXPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683147
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine

CAS RN

1111109-18-2
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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